5-Chloro-2-methoxyphenyl isothiocyanate
Description
5-Chloro-2-methoxyphenyl isothiocyanate (CAS: 63429-99-2) is an aryl isothiocyanate derivative with the molecular formula C₈H₆ClNOS and a molecular weight of 199.65 g/mol . Its structure features a methoxy group (-OCH₃) at the 2-position and a chlorine atom at the 5-position on the benzene ring, coupled with a reactive isothiocyanate (-N=C=S) group. This compound is synthesized via condensation reactions between substituted benzylamines and isothiocyanates, as demonstrated in the preparation of N-(5-chloro-2-methoxyphenyl)methylthioureas for anticancer studies . Spectral characterization (e.g., NMR, IR) and computational modeling (Merck force field, MOE) are employed to optimize its structural and electronic properties .
The compound is commercially available (≥97% purity) and serves as a key intermediate in medicinal chemistry, particularly in structure-activity relationship (SAR) studies for anticancer agents .
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-isothiocyanato-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(9)4-7(8)10-5-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLDKQQXEWPFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63429-99-2 | |
| Record name | 4-Chloro-2-isothiocyanato-1-methoxy-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxyphenyl isothiocyanate typically involves the reaction of 5-chloro-2-methoxyaniline with thiophosgene. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-Chloro-2-methoxyaniline+Thiophosgene→5-Chloro-2-methoxyphenyl isothiocyanate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxyphenyl isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Temperature: Most reactions occur at room temperature, but some may require heating to proceed efficiently.
Major Products
Thiourea Derivatives: Reaction with amines produces thiourea derivatives, which are useful intermediates in organic synthesis.
Isothiocyanate Adducts: Addition reactions with alcohols or thiols yield corresponding adducts.
Scientific Research Applications
General Reaction Scheme:
Chemistry
5-Chloro-2-methoxyphenyl isothiocyanate serves as a reagent in organic synthesis, particularly for preparing various thiourea derivatives and other sulfur-containing compounds. It undergoes nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of valuable intermediates in organic chemistry.
Biology
The compound has significant applications in biological research, particularly in modifying biomolecules such as proteins and peptides through thiourea linkages. This modification can alter the structure and function of these biomolecules, making it a useful tool in proteomics and cellular biology studies.
Medicine
Research into the therapeutic potential of this compound has revealed promising anticancer properties. Studies have shown its ability to induce apoptosis in cancer cells and enhance cellular defense mechanisms against oxidative stress.
Breast Cancer Study
A study on MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant cell death through apoptosis and G2/M phase arrest. This suggests its potential as a lead compound for developing new breast cancer therapies.
Lung Cancer Research
In investigations involving A549 lung adenocarcinoma cells, the compound was found to upregulate phase II detoxifying enzymes, enhancing cellular defenses while inducing apoptosis in cancer cells.
Colon Cancer Analysis
Research indicated that treatment with this compound effectively inhibited growth in HT29 colon cancer cells by disrupting microtubule dynamics, leading to mitotic arrest and cell death.
The biological activity of this compound has been linked to its mechanism of action involving the reactivity of the isothiocyanate group. This group forms covalent bonds with nucleophilic sites on biomolecules, influencing their function and leading to various biological effects.
Safety and Toxicity
While preliminary studies indicate that this compound exhibits selective toxicity towards cancer cells compared to normal cells, further research is necessary to fully understand its pharmacokinetics and potential side effects.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxyphenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. The formation of thiourea linkages can alter the structure and function of the target biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The methoxy group in this compound introduces steric hindrance and electron-donating resonance effects, contrasting with the electron-withdrawing nature of the chloro substituent. This dual substitution creates a unique electronic environment that influences reactivity .
- 2-Chlorophenyl isothiocyanate lacks the methoxy group, resulting in lower molecular weight and distinct reactivity patterns (e.g., faster nucleophilic additions due to reduced steric bulk) .
Reactivity Trends :
- Electron-withdrawing groups (e.g., -Cl) increase the electrophilicity of the isothiocyanate group, accelerating reactions with nucleophiles.
Biological Activity
5-Chloro-2-methoxyphenyl isothiocyanate (CMITC) is a compound of increasing interest in the field of medicinal chemistry, particularly due to its potential anticancer properties. This article reviews the biological activity of CMITC, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
CMITC is characterized by the presence of a chloro and a methoxy group on a phenyl ring, linked to an isothiocyanate functional group. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in cancer treatment.
CMITC exhibits several mechanisms that contribute to its anticancer effects:
- Inhibition of Tubulin Polymerization : Similar to other isothiocyanates, CMITC can inhibit tubulin polymerization, leading to cell cycle arrest. Research indicates that CMITC binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and affecting mitotic progression .
- Induction of Apoptosis : CMITC has been shown to induce apoptosis in various cancer cell lines. This process involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins .
- Antioxidant Activity : The compound also exhibits antioxidant properties, which may protect normal cells from oxidative stress while targeting cancer cells .
Anticancer Efficacy
Numerous studies have reported on the efficacy of CMITC against different cancer types:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | MCF-7 | 7.5 | Cell cycle arrest at G2/M phase |
| Lung Cancer | A549 | 10.0 | Induction of apoptosis |
| Colon Cancer | HT29 | 8.0 | Inhibition of tubulin polymerization |
| Prostate Cancer | LNCaP | 9.5 | Modulation of cell cycle regulators |
These findings suggest that CMITC has potent anticancer activity across various types of cancer.
Case Studies
- Breast Cancer Study : A study evaluated the effect of CMITC on MCF-7 breast cancer cells, revealing that treatment led to significant cell death through apoptosis and G2/M phase arrest. The study highlighted that CMITC could be a promising lead compound for developing new breast cancer therapies .
- Lung Cancer Research : In another investigation involving A549 lung adenocarcinoma cells, CMITC was found to upregulate phase II detoxifying enzymes such as GSTP1 and NQO1, enhancing cellular defense mechanisms against oxidative stress while simultaneously inducing apoptosis in cancer cells .
- Colon Cancer Analysis : Research showed that CMITC effectively inhibited growth in HT29 colon cancer cells by disrupting microtubule dynamics, leading to mitotic arrest and subsequent cell death .
Safety and Toxicity
While CMITC shows promising anticancer properties, its safety profile must be considered. Preliminary studies indicate that CMITC has a selective toxicity towards cancer cells compared to normal cells; however, further research is necessary to fully understand its pharmacokinetics and potential side effects.
Q & A
Q. What are the established synthetic routes for preparing 5-chloro-2-methoxyphenyl isothiocyanate and its thiourea derivatives?
The compound is typically synthesized via condensation reactions. For example, 5-chloro-2-methoxybenzylamine (derived from the reduction of 5-chloro-2-methoxybenzonitrile) can react with nitro-substituted aryl isothiocyanates (e.g., 3-nitrophenyl isothiocyanate) in dichloromethane (CH₂Cl₂) to form N-(5-chloro-2-methoxyphenyl)methylthioureas . This method emphasizes the role of solvent choice and stoichiometric control to achieve yields >65%.
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- IR Spectroscopy : Detects characteristic C=O (1660–1629 cm⁻¹) and C=S (1250–1100 cm⁻¹) stretches .
- NMR Spectroscopy : ¹H NMR reveals aromatic proton environments (δ 6.72–7.81 ppm for substituted phenyl groups), while ¹³C NMR identifies carbonyl (C=O, ~188 ppm) and thiocarbonyl (C=S, ~165 ppm) signals .
- Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 470 for molecular ion peaks) confirm molecular weight and structural integrity .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, lab coats, eye protection) to avoid respiratory or dermal exposure.
- Store in a cool, dry area away from oxidizing agents and foodstuffs .
- Conduct reactions in fume hoods due to potential volatile byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during thiourea derivative synthesis?
Common side reactions include incomplete condensation or hydrolysis of the isothiocyanate group. Optimization strategies:
Q. How do structural modifications of this compound influence bioactivity in anticancer studies?
Substitution patterns on the phenyl ring (e.g., nitro or methoxy groups) modulate cytotoxicity. For example, N-(5-chloro-2-methoxyphenyl)methylthiourea derivatives exhibit IC₅₀ values <10 µM in breast cancer cell lines, likely due to enhanced hydrogen bonding with cellular targets . Structure-activity relationship (SAR) studies should prioritize electron-withdrawing substituents for improved potency.
Q. What analytical discrepancies arise when interpreting crystallographic data for thiourea derivatives?
SHELXL refinement may reveal challenges in modeling disorder in the thiocarbonyl group. High-resolution X-ray data (d-spacing <1 Å) and twinning corrections are recommended. Discrepancies in thermal parameters (e.g., Ueq >0.05 Ų) often indicate unresolved solvent molecules or positional disorder .
Q. How can contradictory NMR data for isothiocyanate intermediates be resolved?
Discrepancies in aromatic proton splitting (e.g., unexpected multiplicity) may arise from dynamic exchange processes. Variable-temperature NMR (VT-NMR) experiments (e.g., –40°C to 25°C) can freeze rotational conformers, clarifying splitting patterns .
Methodological Guidance
Q. What computational tools support the design of novel this compound analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
